molecular formula C13H10N4O3 B1646496 4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile

4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile

Cat. No. B1646496
M. Wt: 270.24 g/mol
InChI Key: HFQDSIXPMQRTAX-UHFFFAOYSA-N
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Patent
US07732465B2

Procedure details

4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile (5.0 g, 0.019 moles) in EtOH (15 mL) was heated to 40° C. Na2CO3 (4.7 g, 0.044 moles) was added followed by H2O (8.4 mL). Na2S2O4 (3.3 g, 0.019 moles) was added followed by H2O (10 mL). The temperature rose from 41.7 to 49.5° C. After cooling down to 41.7° C., Na2S2O4 (3.3 g, 0.019 moles) was added followed by H2O (10 mL). The temperature rose to 44.5° C. After cooling down to 36.7° C., Na2S2O4 (6.6 g, 0.038 moles) was added followed by H2O (20 mL). The temperature rose to 44.0° C. HPLC analysis showed 4.1% (LCAP) of the starting material. Additional Na2S2O4 (3.3 g, 0.019 moles) was added. After stirring an additional 15 min, heat was removed and H2O (12.5 mL) was added. At 25° C., additional Na2CO3 (1.3 g, 0.012 moles) was added and the mixture cooled in an ice/water bath. At less than 5° C., the mixture was allowed to age for 30 min (final temperature of 1.5° C.). The solid was collected by filtration and washed with H2O (10 mL followed by 5 mL). The solid was dried on the filter for 30 min and then transferred to the reaction flask and H2O (50 mL) added. The mixture was stirred for 45 min. The solid was then collected by filtration and washed with H2O (2×10 mL). The crude product was dried in a vacuum oven at 50° C. for 16 h to afford 3.50 g (76%) of the title compound: 1H NMR (400 MHz, DMSO-d6) δ 8.5 (m, 1 H), 7.5 (m, 1 H), 7.1 (m, 1 H), 6.4 (m, 1 H), 6.3 (m, 2 H), 4.8 (s, 2 H), 4.7 (s, 1 H), 2.7 (s, 3H); APCI MS [M+H]+=241; HPLC >99% (LCAP).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
8.4 mL
Type
solvent
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
4.7 g
Type
reactant
Reaction Step Six
Quantity
3.3 g
Type
reactant
Reaction Step Seven
Quantity
3.3 g
Type
reactant
Reaction Step Eight
Quantity
6.6 g
Type
reactant
Reaction Step Nine
Name
LCAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
3.3 g
Type
reactant
Reaction Step Eleven
Quantity
1.3 g
Type
reactant
Reaction Step Twelve
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:17]=[CH:16][C:6]([O:7][C:8]2[CH:13]=[CH:12][N:11]=[C:10]([C:14]#[N:15])[CH:9]=2)=[CH:5][C:4]=1[N+:18]([O-])=O.C([O-])([O-])=O.[Na+].[Na+].[O-]S(S([O-])=O)=O.[Na+].[Na+].CC(OO)=O>CCO.O>[CH3:1][NH:2][C:3]1[CH:17]=[CH:16][C:6]([O:7][C:8]2[CH:13]=[CH:12][N:11]=[C:10]([C:14]#[N:15])[CH:9]=2)=[CH:5][C:4]=1[NH2:18] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
8.4 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 g
Type
reactant
Smiles
CNC1=C(C=C(OC2=CC(=NC=C2)C#N)C=C1)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Six
Name
Quantity
4.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Seven
Name
Quantity
3.3 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Step Eight
Name
Quantity
3.3 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Step Nine
Name
Quantity
6.6 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Step Ten
Name
LCAP
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OO
Step Eleven
Name
Quantity
3.3 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Step Twelve
Name
Quantity
1.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
41.7 °C
Stirring
Type
CUSTOM
Details
After stirring an additional 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose from 41.7 to 49.5° C
CUSTOM
Type
CUSTOM
Details
rose to 44.5° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to 36.7° C.
CUSTOM
Type
CUSTOM
Details
rose to 44.0° C
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
H2O (12.5 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled in an ice/water bath
WAIT
Type
WAIT
Details
At less than 5° C., the mixture was allowed to age for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
temperature of 1.5° C.
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with H2O (10 mL followed by 5 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried on the
FILTRATION
Type
FILTRATION
Details
filter for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The solid was then collected by filtration
WASH
Type
WASH
Details
washed with H2O (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried in a vacuum oven at 50° C. for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CNC1=C(C=C(OC2=CC(=NC=C2)C#N)C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.